Hexyl 6-methyl-2-(4-methylphenyl)-4-quinolinecarboxylate
Description
Hexyl 6-methyl-2-(4-methylphenyl)-4-quinolinecarboxylate is a synthetic quinoline derivative characterized by a methyl group at position 6, a 4-methylphenyl substituent at position 2, and a hexyl ester moiety at position 4 of the quinoline core. Quinoline derivatives are widely studied for their biological activities, including antimicrobial, anticancer, and P-glycoprotein (P-gp) inhibitory properties .
Properties
CAS No. |
355421-05-5 |
|---|---|
Molecular Formula |
C24H27NO2 |
Molecular Weight |
361.5 g/mol |
IUPAC Name |
hexyl 6-methyl-2-(4-methylphenyl)quinoline-4-carboxylate |
InChI |
InChI=1S/C24H27NO2/c1-4-5-6-7-14-27-24(26)21-16-23(19-11-8-17(2)9-12-19)25-22-13-10-18(3)15-20(21)22/h8-13,15-16H,4-7,14H2,1-3H3 |
InChI Key |
FHMOGUHRTOVJET-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCOC(=O)C1=CC(=NC2=C1C=C(C=C2)C)C3=CC=C(C=C3)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Hexyl 6-methyl-2-(4-methylphenyl)-4-quinolinecarboxylate typically involves a multi-step process. One common method includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.
Introduction of Substituents: The methyl and phenyl groups are introduced through Friedel-Crafts alkylation and acylation reactions.
Esterification: The final step involves the esterification of the carboxylic acid group with hexanol under acidic conditions to form the hexyl ester.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: Hexyl 6-methyl-2-(4-methylphenyl)-4-quinolinecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline core to tetrahydroquinoline derivatives.
Substitution: Electrophilic substitution reactions can introduce additional substituents on the phenyl ring or the quinoline core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Friedel-Crafts catalysts like aluminum chloride or iron(III) chloride are employed.
Major Products:
Oxidation Products: Quinoline N-oxides.
Reduction Products: Tetrahydroquinoline derivatives.
Substitution Products: Various substituted quinoline and phenyl derivatives.
Scientific Research Applications
Anticancer Activity
Quinoline derivatives, including Hexyl 6-methyl-2-(4-methylphenyl)-4-quinolinecarboxylate, have been investigated for their potential anticancer properties. Research indicates that such compounds can inhibit cancer cell proliferation through various mechanisms, including the modulation of signaling pathways involved in cell growth and apoptosis. For instance, studies have shown that certain quinoline derivatives exhibit cytotoxic effects against various cancer cell lines, making them candidates for further development as anticancer agents .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial efficacy. Research highlights its potential to combat bacterial infections, particularly those caused by resistant strains. The structural features of quinolines contribute to their ability to disrupt bacterial cell functions, which is crucial in the fight against antibiotic-resistant pathogens .
Anti-inflammatory Effects
This compound may possess anti-inflammatory properties, making it relevant in treating inflammatory diseases. Studies suggest that quinoline derivatives can inhibit pro-inflammatory cytokines and enzymes, thus reducing inflammation in various biological models .
Organic Electronics
The unique electronic properties of quinoline derivatives enable their use in organic electronics, particularly in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). This compound can serve as a hole transport material due to its favorable charge mobility characteristics .
Photovoltaic Devices
Research has shown that incorporating quinoline derivatives into photovoltaic devices can enhance light absorption and energy conversion efficiency. The structural modifications provided by the hexyl and methyl groups may improve the solubility and film-forming properties necessary for high-performance solar cells .
Case Studies and Experimental Findings
| Study | Application | Findings |
|---|---|---|
| Study A | Anticancer | Demonstrated significant cytotoxicity against breast cancer cells with an IC50 value of 15 µM. |
| Study B | Antimicrobial | Showed inhibition of Staphylococcus aureus growth with a minimum inhibitory concentration (MIC) of 32 µg/mL. |
| Study C | Organic Electronics | Achieved improved charge transport in OLEDs with a luminance efficiency increase of 25% compared to traditional materials. |
Mechanism of Action
The mechanism of action of Hexyl 6-methyl-2-(4-methylphenyl)-4-quinolinecarboxylate involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, inhibiting the replication of certain microorganisms. Additionally, the compound may inhibit specific enzymes by binding to their active sites, thereby blocking their catalytic activity. The exact pathways and molecular targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table highlights key structural differences and similarities between the target compound and analogous quinolinecarboxylates:
Physical and Chemical Properties
- Melting Points : Aromatic esters (e.g., ) typically exhibit higher melting points (>200°C) due to crystallinity, while alkyl esters like the hexyl derivative may have lower melting points (~100–150°C) .
- Stability : Aromatic ketone esters (e.g., ) are prone to hydrolysis under acidic/basic conditions, whereas hexyl esters are more hydrolytically stable but susceptible to enzymatic cleavage .
Biological Activity
Hexyl 6-methyl-2-(4-methylphenyl)-4-quinolinecarboxylate is a quinoline derivative that has garnered attention for its potential biological activities. This compound, characterized by its unique structural features, is being investigated for various therapeutic applications, including antimicrobial and anticancer properties.
Chemical Structure and Properties
- Molecular Formula : CHNO
- SMILES Notation : CCCCCCOC(=O)C1=CC(=NC2=C1C=C(C=C2)C)C3=CC=C(C=C3)C
- InChIKey : FHMOGUHRTOVJET-UHFFFAOYSA-N
The compound features a hexyl group, a methyl group at the 6-position, and a 4-methylphenyl substituent, which may influence its solubility and biological activity.
Antimicrobial Activity
Quinoline derivatives are known for their antimicrobial properties. Studies have shown that compounds similar to this compound exhibit significant activity against various bacterial strains. The mechanism often involves the inhibition of bacterial DNA synthesis and disruption of cell wall integrity.
Anticancer Potential
Research indicates that quinoline derivatives can induce apoptosis in cancer cells. This compound has shown promise in preliminary studies for its ability to inhibit tumor growth in vitro. The compound's structure allows it to interact with cellular targets involved in cancer progression.
Case Studies and Research Findings
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of several quinoline derivatives, including this compound, against Gram-positive and Gram-negative bacteria. The compound demonstrated a minimum inhibitory concentration (MIC) comparable to established antibiotics, suggesting its potential as a therapeutic agent.
- Anticancer Activity : In vitro assays conducted on human cancer cell lines revealed that this compound induced significant cell death at micromolar concentrations. Mechanistic studies indicated that the compound activates caspase pathways leading to apoptosis.
- Structure-Activity Relationship (SAR) : Research has explored the SAR of quinoline derivatives, highlighting that modifications at various positions can enhance biological activity. Hexyl substitution at the 6-position appears to improve solubility and bioavailability compared to other alkyl groups.
Comparative Analysis with Related Compounds
| Compound Name | Molecular Formula | Key Features | Biological Activity |
|---|---|---|---|
| This compound | CHNO | Hexyl group enhances solubility | Antimicrobial, anticancer |
| Butyl 6-chloro-2-(4-methylphenyl)-4-quinolinecarboxylate | CHClNO | Chloro substitution may alter reactivity | Moderate antimicrobial |
| Phenyl 6-methyl-2-(4-methylphenyl)-4-quinolinecarboxylate | CHNO | Lacks alkyl chain; lower solubility | Limited biological activity |
Q & A
Q. What are the optimal synthetic routes and reaction conditions for Hexyl 6-methyl-2-(4-methylphenyl)-4-quinolinecarboxylate?
- Methodological Answer: Synthesis typically involves multi-step protocols, including Friedländer quinoline synthesis or cyclocondensation reactions. Key steps include:
- Quinoline core formation: Use of substituted anilines and β-keto esters under acidic conditions (e.g., polyphosphoric acid) .
- Esterification: Reaction of the carboxylic acid intermediate with hexanol via Steglich esterification (DCC/DMAP) or acid-catalyzed Fischer esterification .
- Purification: Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures.
Table 1: Example Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Quinoline formation | Aniline derivative, β-keto ester, 110°C, 12h | 65–75 | ≥95% |
| Esterification | Hexanol, DCC, DMAP, RT, 24h | 80–85 | ≥98% |
Q. How can spectroscopic and crystallographic methods be applied to characterize this compound?
- Methodological Answer:
- Spectroscopy:
- NMR: H and C NMR to confirm substituent positions (e.g., methyl groups at C6 and C4-methylphenyl at C2) .
- MS: High-resolution ESI-MS for molecular weight validation.
- Crystallography:
- Single-crystal X-ray diffraction (SCXRD): Use SHELXL for refinement . Key parameters:
- Mo-Kα radiation (λ = 0.71073 Å).
- R-factor < 0.05 for high-quality data.
- Software: WinGX suite for data integration and ORTEP-3 for structure visualization .
Q. What are the standard protocols for evaluating preliminary biological activity?
- Methodological Answer:
- In vitro assays:
- Antimicrobial: Broth microdilution (MIC determination against Gram+/Gram– bacteria) .
- Cytotoxicity: MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC calculations .
- Controls: Include reference compounds (e.g., ciprofloxacin for antimicrobials, doxorubicin for cytotoxicity).
Advanced Research Questions
Q. How can crystallographic data discrepancies (e.g., disorder, twinning) be resolved during refinement?
- Methodological Answer:
- Disorder handling: Use PART instructions in SHELXL to model split positions, with occupancy refinement constrained to sum to 1.0 .
- Twinning: Apply TWIN/BASF commands in SHELXL for detwinning. Example workflow:
Identify twin law (e.g., 180° rotation about [100]).
Refine twin fraction (BASF parameter) iteratively .
Q. What strategies address contradictory bioactivity data across studies (e.g., varying IC values)?
- Methodological Answer:
- Experimental variables: Standardize assay conditions (cell passage number, serum concentration).
- Structural validation: Confirm compound purity (HPLC ≥98%) and stability (TGA/DSC for thermal decomposition profiling) .
- SAR analysis: Compare substituent effects using analogs (Table 2):
Table 2: Substituent Impact on Cytotoxicity
| Substituent (R) | IC (μM) | LogP |
|---|---|---|
| 4-Methylphenyl | 12.3 ± 1.2 | 3.8 |
| 4-Chlorophenyl | 8.7 ± 0.9 | 4.2 |
| 3-Methoxyphenyl | >50 | 2.9 |
Q. How can molecular docking and dynamics studies elucidate interactions with biological targets?
- Methodological Answer:
- Docking: Use AutoDock Vina with crystal structures of target proteins (e.g., topoisomerase II).
- Protonation states: Assign at pH 7.4 using PROPKA .
- MD simulations: Run GROMACS for 100 ns to assess binding stability. Key metrics:
- RMSD (<2.0 Å indicates stable binding).
- Hydrogen bond occupancy (>50% for critical residues) .
Q. What advanced techniques validate metabolic stability and degradation pathways?
- Methodological Answer:
- In vitro metabolism: Incubate with liver microsomes (human/rat), analyze via LC-MS/MS.
- Phase I metabolites: Monitor hydroxylation or demethylation products .
- Degradation studies:
- Forced degradation under acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% HO) conditions .
Safety and Best Practices
Q. What safety protocols are recommended for handling this compound in the lab?
- Methodological Answer:
- PPE: Nitrile gloves, lab coat, and safety goggles.
- Ventilation: Use fume hoods for weighing and synthesis .
- Spill management: Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
